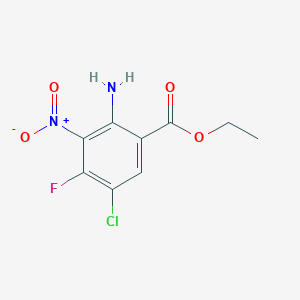
2-(3-hydroxy-4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Hydroxy-4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide is a chemical compound with a unique structure that combines several functional groups, including a hydroxy group, a methoxyphenyl group, a pyrazolyl group, and an acetohydrazide moiety. This complex structure endows the compound with potential biological and pharmacological activities, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxy-4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide typically involves multi-step organic reactions. The synthesis may begin with the preparation of key intermediates, such as 3-hydroxy-4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol. This intermediate is then reacted with ethyl chloroacetate under basic conditions to form the corresponding ester. Subsequent hydrazinolysis of the ester in the presence of hydrazine hydrate yields the target acetohydrazide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of scalable solvents, catalysts, and continuous flow reactors to streamline the synthetic process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-hydroxy-4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide can undergo a variety of chemical reactions:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes under appropriate conditions.
Reduction: The compound can be reduced to alter functional groups, potentially leading to different biological activities.
Substitution: The aromatic ring and pyrazolyl group can participate in electrophilic or nucleophilic substitution reactions, introducing new substituents or modifying existing ones.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenated intermediates and nucleophiles under conditions like heating or reflux.
Major Products
Oxidation: Formation of corresponding ketones, aldehydes, or carboxylic acids.
Reduction: Hydrogenated derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups introduced to the aromatic ring or pyrazolyl group.
Aplicaciones Científicas De Investigación
2-(3-hydroxy-4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide has diverse applications:
Chemistry: Studied for its reactivity and potential as a building block in organic synthesis.
Biology: Investigated for its interactions with biological targets and potential as a bioactive molecule.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antioxidant, and anticancer activities.
Industry: Could be used in the development of new materials or as a precursor for other industrial chemicals.
Mecanismo De Acción
The compound's effects are thought to involve interactions with specific molecular targets, such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to observed biological activities. For instance, the hydroxy and methoxyphenyl groups may participate in hydrogen bonding and hydrophobic interactions, enhancing the compound's binding affinity to its targets.
Comparación Con Compuestos Similares
Compared to other similar compounds, 2-(3-hydroxy-4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide stands out due to its unique combination of functional groups. Similar compounds might include:
2-(4-hydroxyphenoxy)acetohydrazide
2-(3-hydroxy-4-(4-methoxyphenyl)phenoxy)acetohydrazide
3-hydroxy-4-(5-methyl-1H-pyrazol-3-yl)phenoxyacetic acid hydrazide
Each of these compounds may share certain structural features but will exhibit different chemical and biological properties based on their specific functional groups and molecular arrangements
Propiedades
IUPAC Name |
2-[3-hydroxy-4-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenoxy]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-11-18(14-5-3-4-6-16(14)26-2)19(23-22-11)13-8-7-12(9-15(13)24)27-10-17(25)21-20/h3-9,24H,10,20H2,1-2H3,(H,21,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTNVNGUNKZNGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC(=O)NN)O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2985353.png)


![4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2985357.png)


![1-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2985365.png)
![N-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)oxirane-2-carboxamide](/img/structure/B2985366.png)

![2-(4-fluorophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione](/img/structure/B2985371.png)


